5-(3,4-Dimethoxyphenyl)pentanoic acid

Description

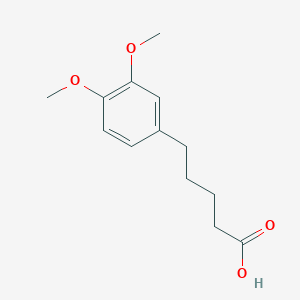

The compound 5-(3,4-Dimethoxyphenyl)pentanoic acid is a molecule of interest in organic chemistry, belonging to the broad class of aromatic carboxylic acids. Its structure, featuring a pentanoic acid chain attached to a dimethoxy-substituted benzene (B151609) ring, provides a foundation for diverse chemical exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-16-11-8-7-10(9-12(11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVDEYCOOAOYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286613 | |

| Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-15-9 | |

| Record name | NSC46662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 5 3,4 Dimethoxyphenyl Pentanoic Acid Derivatives

Design Principles for Novel 5-(3,4-Dimethoxyphenyl)pentanoic Acid Analogs

The design of novel analogs of this compound is guided by established medicinal chemistry principles. These principles involve systematic modifications of the core scaffold to probe the molecular interactions with biological targets, thereby enhancing desired activities and mitigating off-target effects. Key strategies include altering the pentanoic acid side chain, introducing various substituents on the dimethoxyphenyl ring, and incorporating diverse functional groups or heterocyclic systems.

The pentanoic acid chain of this compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Modifications to this chain, such as altering its length, rigidity, and the nature of the acidic function, can profoundly impact bioactivity. For instance, shortening or lengthening the alkyl chain can affect the molecule's ability to fit into a specific binding pocket of a target protein.

While direct studies on the pentanoic acid chain of this specific molecule are not extensively documented in publicly available literature, SAR studies on analogous phenylalkanoic acid derivatives have shown that such modifications are pivotal. For example, in a series of phenyl/naphthylacetyl pentanoic acid derivatives, variations in the chain length and the introduction of different substituents have been shown to significantly influence their cytotoxic properties against cancer cell lines. nih.gov In one study, compounds with a pentanoic acid moiety demonstrated notable activity, with compound C6 (a phenylacetyl pentanoic acid derivative) and compound C27 (a naphthylacetyl pentanoic acid derivative) showing good cytotoxicity against the Jurkat E6.1 leukemia cell line. nih.gov This suggests that the five-carbon chain may be an optimal length for interaction with certain biological targets. nih.gov

The terminal carboxylic acid group is another key feature for modification. Esterification or amidation of the carboxyl group can alter the compound's polarity, membrane permeability, and metabolic stability. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can also modulate the binding affinity and selectivity for specific targets.

Table 1: Cytotoxicity of Pentanoic Acid Derivatives

| Compound | Core Structure | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| C6 | Phenylacetyl pentanoic acid | Jurkat E6.1 | 15.2 | nih.gov |

| C27 | Naphthylacetyl pentanoic acid | Jurkat E6.1 | 12.5 | nih.gov |

The 3,4-dimethoxyphenyl ring is a common pharmacophore in many biologically active molecules. The methoxy (B1213986) groups at the 3- and 4-positions are crucial for activity, likely participating in hydrogen bonding or other electronic interactions within the target's binding site. The strategic placement of additional substituents on this ring can fine-tune the electronic and steric properties of the molecule, leading to enhanced efficacy and selectivity.

Furthermore, the addition of a lipophilic substituent at the 4'-position of the 2,5-dimethoxyphenethylamine scaffold generally confers increased agonist potency at 5-HT2 receptors. nih.gov This highlights the sensitivity of the biological target to the substitution pattern on the dimethoxy-phenyl ring.

Table 2: Effect of Substituents on Dimethoxyphenyl Analogs

| Compound | Modification | Target | Effect on Potency | Reference |

|---|---|---|---|---|

| 2,5-dimethoxyphenylpiperidine analog | Deletion of 5-MeO | 5-HT2A Receptor | 20-fold drop | nih.gov |

| 2,5-dimethoxyphenylpiperidine analog | Deletion of 2-MeO | 5-HT2A Receptor | >500-fold drop | nih.gov |

To explore a wider chemical space and potentially discover novel interactions with biological targets, various functional groups and heterocyclic systems can be incorporated into the this compound scaffold. Heterocycles are prevalent in medicinal chemistry due to their ability to act as bioisosteres of other functional groups, participate in hydrogen bonding, and introduce conformational rigidity. mdpi.com

For example, replacing the pentanoic acid chain with a linker attached to a heterocyclic ring, such as a triazole, oxadiazole, or thiazole, can lead to compounds with completely different biological profiles. ijpsr.infomdpi.com A study on 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides demonstrated that these derivatives exhibit significant in vitro cytotoxic activity against various human cancer cell lines. nih.gov In this series, the anilides of m-anisidine and o-anisidine showed the best results on MCF-7 breast cancer cells with mean IC50 values of 7.79 µM and 10.79 µM, respectively. nih.gov

The introduction of such heterocyclic moieties can provide additional points of interaction with the target protein, potentially leading to increased binding affinity and selectivity. nih.govnih.gov

Table 3: Cytotoxic Activity of Dimethoxyphenyl-Triazole Derivatives against MCF-7 Cells

| Compound | Anilide Substituent | Mean IC50 (µM) | Reference |

|---|---|---|---|

| 4e | m-anisidine | 7.79 | nih.gov |

| 4f | o-anisidine | 10.79 | nih.gov |

| 4l | 3,5-difluoroaniline | 13.20 | nih.gov |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing valuable insights into the SAR of compounds like this compound and its derivatives. These in silico methods can predict how a molecule will interact with its biological target, thereby guiding the design of more effective drugs and reducing the need for extensive and costly synthesis and testing of numerous compounds. nih.gov

Two primary computational approaches are employed in SAR studies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.gov

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. drugdesign.org By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates that fit the pharmacophore. drugdesign.org Quantitative Structure-Activity Relationship (QSAR) is another LBDD method that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govplos.org

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov This information is invaluable for designing modifications to the ligand that can enhance these interactions and improve binding affinity.

A primary goal of molecular modeling in drug design is to predict the binding affinity of a ligand to its target protein. researchgate.net Binding affinity is a measure of the strength of the interaction between the ligand and the protein. Computational methods can calculate a "docking score" or estimate the free energy of binding, which provides a relative measure of affinity. While these predictions are not always perfectly accurate, they are extremely useful for ranking and prioritizing compounds for synthesis and biological testing.

Molecular docking studies can also reveal the specific molecular interactions that contribute to binding. For example, a docking study of 1-(3,4-dimethoxyphenyl)-1,2,4-triazole derivatives with the colchicine binding site of tubulin revealed that the compounds form hydrogen bonds and hydrophobic interactions with several amino acids in the binding site. nih.gov This detailed understanding of the molecular interactions at the atomic level is crucial for the rational design of new derivatives with improved binding and, consequently, enhanced biological activity.

Comparative Analysis of Structure-Activity Relationships Across Related Aromatic Carboxylic Acids

The biological activity of aromatic carboxylic acids is profoundly influenced by three key structural features: the nature of the aromatic ring, the pattern of substitution on this ring, and the length and composition of the carboxylic acid-bearing side chain. A comparative analysis of various classes of these compounds, including benzoic, phenylacetic, phenylpropanoic, and phenylpentanoic acid derivatives, provides valuable insights into the nuanced interplay of these elements.

Influence of the Carboxylic Acid Chain Length

The length of the alkyl chain separating the phenyl ring from the carboxyl group is a critical determinant of biological activity. Studies comparing compounds with varying chain lengths have demonstrated that this parameter can significantly impact potency and selectivity.

For instance, in a series of tertiary amine derivatives of cinnamic acid, phenylpropionic acid, sorbic acid, and hexanoic acid evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the cinnamic acid derivatives, which possess a C2 chain with a double bond, generally exhibited the most potent inhibitory activity against AChE. This suggests that not just the length, but also the rigidity and electronic nature of the side chain are crucial. The presence of the unsaturated bond and the benzene (B151609) ring in the cinnamic acid scaffold appeared to be important for its inhibitory activity.

Furthermore, research on the antiproliferative properties of caffeic and gallic acid esters has shown a clear dependence on the alkyl chain length of the ester group. In this study, propyl esters of both caffeic and gallic acids displayed significantly higher cytotoxic activity against the HeLa malignant cell line compared to the corresponding methyl (shorter chain) and octyl (longer chain) esters. This indicates the existence of an optimal chain length for this particular biological activity. uc.pt

Conversely, in the context of fatty acid metabolism, longer-chain phenylalkanoic acids can be processed by the body into shorter-chain derivatives. For example, 5-phenylpentanoic acid is metabolized via β-oxidation to yield 3-phenylpropionic acid and subsequently benzoic acid. nih.gov This metabolic relationship underscores the importance of chain length in determining the ultimate bioactive form of a compound in a biological system.

The table below summarizes the effect of the carboxylic acid chain on the biological activity of various aromatic carboxylic acids.

| Compound Class | Chain Length | Key Findings | Biological Activity |

| Cinnamic Acid Derivatives | C2 (with double bond) | Potent inhibition, importance of unsaturation and phenyl ring. | Acetylcholinesterase Inhibition |

| Phenylpropionic Acid Derivatives | C3 | Moderate inhibition compared to cinnamic acid derivatives. | Acetylcholinesterase Inhibition |

| Caffeic/Gallic Acid Esters | C1, C3, C8 (ester) | Optimal activity observed with C3 (propyl) chain length. | Antiproliferative |

| 5-Phenylpentanoic Acid | C5 | Metabolized to shorter chain acids (phenylpropionic, benzoic). | Metabolic Precursor |

Impact of Phenyl Ring Substituents

Substituents on the phenyl ring, particularly their nature and position, play a pivotal role in modulating the biological activity of aromatic carboxylic acids. Methoxy and hydroxyl groups are of particular interest due to their prevalence in natural products and their ability to influence electronic properties and hydrogen bonding potential.

A comprehensive study on the antioxidant activities of 18 typical phenolic acids, including benzoic, phenylacetic, and cinnamic acid derivatives, revealed that both methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can enhance antioxidant activities. The position of these substituents is also critical. For example, in a study of benzoic acid derivatives as α-amylase inhibitors, a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity, while methoxylation at the 2-position and hydroxylation at the 5-position had a negative effect.

The electronic effects of substituents are also a major factor. Electron-donating groups, such as alkoxy and amino groups, can increase the electron density of the carbonyl oxygen in benzoic acid derivatives, which has been shown to enhance local anesthetic activity. Conversely, electron-withdrawing groups can also increase activity in other contexts by stabilizing a negative charge that may develop during a reaction or binding event.

The following table provides a comparative overview of the influence of phenyl ring substituents on the activity of different aromatic carboxylic acid classes.

| Compound Class | Substituent(s) | Position | Effect on Activity | Biological Activity |

| Benzoic Acid Derivatives | -OH | 2 | Strong positive effect | α-Amylase Inhibition |

| Benzoic Acid Derivatives | -OCH3 | 2 | Negative effect | α-Amylase Inhibition |

| Benzoic Acid Derivatives | -OH | 5 | Negative effect | α-Amylase Inhibition |

| Phenolic Acids (General) | -OH, -OCH3 | Various | Enhancement | Antioxidant |

| Benzoic Acid Derivatives | Electron-donating | Ortho, Para | Enhancement | Local Anesthetic |

Pharmacological and Biological Investigations of 5 3,4 Dimethoxyphenyl Pentanoic Acid and Its Analogs

In Vitro Biological Activity Assessments

The therapeutic potential of 5-(3,4-Dimethoxyphenyl)pentanoic acid and its structurally related analogs has been the subject of various in vitro biological evaluations. These studies have primarily focused on their anticancer and antimicrobial properties, revealing a range of activities that underscore the importance of the dimethoxyphenyl moiety in designing new bioactive compounds.

Anticancer Activity Studies in Various Cell Lines

The quest for novel anticancer agents has led researchers to explore a diverse array of chemical scaffolds, including derivatives of this compound. These compounds have been subjected to rigorous testing against several cancer cell lines to determine their efficacy in inhibiting cancer cell growth and inducing cell death.

A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. scienceopen.com This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. scienceopen.comnih.gov In the context of this compound and its analogs, the MTT assay has been instrumental in quantifying their cytotoxic effects on various cancer cell lines.

For instance, studies on analogs featuring a 3,4,5-trimethoxyphenyl group, a close structural relative of the 3,4-dimethoxyphenyl moiety, have demonstrated significant antiproliferative activity. nih.govmdpi.commdpi.com A series of chalcones with a 3,4,5-trimethoxylated A ring showed potent activity against colorectal and prostatic cancer cells. mdpi.com Notably, an indolyl chalcone (B49325) derivative exhibited exceptional activity with IC50 values below 50 nM against HCT116, HT-29, PC3, and DU145 cell lines. mdpi.com Similarly, certain 1,3,4-oxadiazolethione and 4-aminotriazolethione derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid significantly reduced the viability of human A549 lung epithelial cells. mdpi.com

The presence of the dimethoxy or trimethoxy substitution on the phenyl ring appears to be a crucial factor for the observed anticancer activity. nih.gov For example, a 3,4-dimethoxyphenyl derivative of pyrazolo[3,4-b]pyridine showed improved anticancer activity against the HeLa cell line compared to other substituted analogs, although it was less potent than the unsubstituted phenyl version. nih.gov The table below summarizes the cytotoxic activity of some analogs.

| Compound/Analog | Cancer Cell Line(s) | Assay | Key Findings |

| Indolyl chalcone with 3,4,5-trimethoxyphenyl group | HCT116, HT-29, PC3, DU145 | MTT | IC50 < 50 nM |

| 1,3,4-Oxadiazolethione derivative of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | A549 | MTT | Reduced cell viability to 28.0% |

| 4-Aminotriazolethione derivative of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | A549 | MTT | Reduced cell viability to 29.6% |

| 3,4-Dimethoxyphenyl pyrazolo[3,4-b]pyridine derivative | HeLa | MTT | Improved activity over other substituted analogs |

Beyond simply inhibiting growth, an effective anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. Several analogs of this compound have been investigated for their ability to trigger this crucial process. Research has shown that compounds containing the 3,4,5-trimethoxyphenyl fragment can induce apoptosis in lymphoid immature neoplasms. nih.gov One particular compound from this study demonstrated selective cytotoxicity towards neoplastic cells and was suggested to induce apoptosis through a mechanism involving the mitochondria in Jurkat cells. nih.gov

Furthermore, the cell cycle, a series of events leading to cell division and duplication, is a common target for anticancer drugs. By arresting the cell cycle at specific phases, these drugs can prevent cancer cells from proliferating. researchgate.netnih.gov For instance, a ciprofloxacin (B1669076) chalcone hybrid with a 3,4,5-trimethoxy substitution was found to cause G2/M cell cycle arrest in both MCF7 and HepG2 cancer cell lines. waocp.org This arrest was accompanied by an upregulation of the p53 tumor suppressor protein, a key regulator of apoptosis. waocp.org Similarly, other studies have reported that various derivatives can induce cell cycle arrest at the G1 or G2/M phases in different cancer cell lines. researchgate.netekb.egresearchgate.net The table below presents findings on apoptosis and cell cycle modulation.

| Compound/Analog | Cancer Cell Line | Effect | Mechanism |

| 3,4,5-Trimethoxyphenyl analog | Jurkat | Apoptosis induction | Mitochondrial involvement |

| Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid | MCF7, HepG2 | G2/M cell cycle arrest | p53 upregulation |

| N-(3-methoxyphenyl) pyrazolo[3,4-d]pyrimidinone derivative | HOP-92 (NSCLC) | G2/M cell cycle arrest | - |

| N-(3-methoxyphenyl) pyrazolo[3,4-d]pyrimidinone derivative | RXF-393 (Renal) | G1 phase cell cycle arrest | - |

Antimicrobial Properties: Antibacterial and Antifungal Evaluations

The rise of antimicrobial resistance has necessitated the search for new and effective antimicrobial agents. nih.gov In this context, derivatives of this compound have been explored for their potential to combat bacterial and fungal infections.

The antibacterial efficacy of compounds is typically assessed against a panel of both Gram-positive and Gram-negative bacteria to determine their spectrum of activity. Gram-positive bacteria possess a thick peptidoglycan layer, while Gram-negative bacteria have a thinner peptidoglycan layer surrounded by an outer membrane, which can act as a barrier to many antibiotics. mdpi.com

Studies on synthetic analogs have revealed promising antibacterial activity. For example, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good activity against several Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the range of 2–4 µg/mL. nih.gov However, these compounds showed no significant activity against the Gram-negative strain E. coli at the tested concentrations. nih.gov This suggests a degree of selectivity towards Gram-positive bacteria. The table below summarizes the antibacterial activity of these analogs.

| Compound Series | Bacterial Strains | Key Findings |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive (including multidrug-resistant) | Good activity with MIC values of 2-4 µg/mL. nih.gov |

| E. coli (Gram-negative) | No inhibitory activity at 64 µg/mL. nih.gov |

Fungal infections in plants, caused by phytopathogenic fungi, can lead to significant economic losses in agriculture. nih.gov Therefore, the development of new antifungal agents is of great importance. Some plant extracts containing compounds with structural similarities to this compound have been evaluated for their antifungal properties.

For example, leaf extracts from various South African plant species have been shown to be active against a range of plant phytopathogenic fungi. nih.gov One study found that Bucida buceras extracts exhibited excellent antifungal activity, with MIC values as low as 0.02 mg/ml against Penicillium expansum and Penicillium janthinellum. nih.govresearchgate.net While these studies focus on crude extracts, they highlight the potential of the constituent secondary metabolites, which may include compounds with dimethoxyphenyl moieties, as leads for the development of novel fungicides. The table below shows the antifungal activity of a plant extract.

| Plant Extract | Fungal Strains | Key Findings |

| Bucida buceras | Penicillium expansum, P. janthinellum | MIC values as low as 0.02 mg/ml. nih.govresearchgate.net |

| Trichoderma harzianum, Fusarium oxysporum | MIC values of 0.08 mg/ml. nih.govresearchgate.net |

Antioxidant Activity Profiling

The evaluation of antioxidant activity is crucial in determining the potential of a compound to mitigate oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity of this compound and its analogs can be assessed through various established in vitro and cellular assays.

Free radical scavenging assays are common in vitro methods used to screen compounds for their ability to neutralize reactive free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely employed due to their simplicity and sensitivity. e3s-conferences.orgnih.gov

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically. nih.gov The ABTS assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is intensely colored. researchgate.net Antioxidants present in a sample quench the ABTS•+ radical, causing a decolorization that is proportional to the antioxidant's concentration and potency. e3s-conferences.orgresearchgate.net This method is applicable to both hydrophilic and lipophilic antioxidant systems. researchgate.net

Phenolic compounds, such as those structurally related to this compound, are known to be potent free radical scavengers. researchgate.netnih.gov Their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby stabilizing the free radical. nih.gov Studies on various polyphenolic compounds have consistently demonstrated significant scavenging efficacy against both DPPH• and ABTS•+ radicals. nih.govresearchgate.net The radical scavenging capacity is often expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the initial radicals. e3s-conferences.org

Table 1: Comparison of Common Free Radical Scavenging Assays

| Assay | Principle | Radical Species | Measurement | Applicability |

| DPPH | Hydrogen/Electron Donation | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Decrease in absorbance at ~517 nm | Primarily for lipophilic compounds |

| ABTS | Electron Donation | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Decrease in absorbance at ~734 nm | Hydrophilic and lipophilic compounds |

This table provides a summary of the principles behind the DPPH and ABTS assays used to evaluate antioxidant activity.

Beyond direct radical scavenging, the antioxidant potential of a compound can be determined by its ability to inhibit or reduce the formation of oxidative stress markers in biological systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov This imbalance leads to damage of key biomolecules, including lipids, proteins, and nucleic acids. nih.govnih.gov

Research into derivatives of related compounds has shown significant effects on markers of oxidative damage. For instance, a hybrid compound of curcumin (B1669340) and melatonin (B1676174) demonstrated the ability to significantly decrease levels of 8-Hydroxyguanine (8OHG), a marker for oxidative damage to nucleic acids, in hippocampal neuronal nuclei. nih.gov The same study also reported a significant reduction in 4-hydroxy-2-nonenal (HNE), a well-established marker of lipid peroxidation. nih.gov The accumulation of such markers is correlated with the pathology of several neurodegenerative diseases. nih.govnih.gov By reducing the levels of these markers, compounds can demonstrate a protective effect against the cellular damage caused by oxidative stress. nih.gov

Table 2: Key Markers of Oxidative Stress

| Marker | Biomolecule Damaged | Biological Significance |

| 8-Hydroxyguanine (8OHG) | Nucleic Acids (DNA, RNA) | Indicates oxidative DNA damage, potentially leading to mutations. nih.gov |

| 4-hydroxy-2-nonenal (HNE) | Lipids | A product of lipid peroxidation, involved in cell signaling and cytotoxicity. nih.gov |

| Lipoperoxides (LP) | Lipids | General markers for the peroxidation of lipids in cell membranes. nih.gov |

| Advanced Oxidation Protein Products (AOPP) | Proteins | Indicates oxidative damage to proteins, leading to impaired function. nih.gov |

| Nitrotyrosine (NT) | Proteins | A marker for damage caused by reactive nitrogen species (RNS). nih.gov |

This table outlines common biomarkers used to assess oxidative damage to various cellular components.

Anti-inflammatory Effects of Structurally Related Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including significant anti-inflammatory effects. nih.govnih.gov Several pyrimidine-based drugs, such as epirizole (B1671503) and tofacitinib, are already in clinical use as anti-inflammatory agents. nih.gov

The anti-inflammatory action of pyrimidine derivatives is largely attributed to their ability to inhibit the expression and activity of crucial inflammatory mediators. nih.gov These include prostaglandin (B15479496) E₂, tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB), a key transcription factor that regulates the inflammatory response. nih.govnih.gov By modulating these pathways, pyrimidine derivatives can effectively suppress the inflammatory cascade. For example, certain novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives have shown significant in vivo anti-inflammatory activity, with one compound exhibiting 87% inhibition of inflammation in a carrageenan-induced rat paw edema model, superior to the standard drug ibuprofen (B1674241) (78%). nih.gov The mechanism for these potent derivatives was linked to selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov

Antiviral Activity against Specific Viral Strains

Derivatives of heterocyclic compounds are a promising source for the development of new antiviral agents, particularly in an era of emerging and drug-resistant viral strains. nih.gov Research has identified novel compounds with broad-spectrum antiviral capabilities. For example, a tetrahydrobenzothiazole-based compound, derived from a high-throughput screening, has demonstrated potent antiviral activity against a wide range of RNA viruses. nih.gov

This compound was effective against alphaviruses (like Venezuelan equine encephalitis virus), flaviviruses, influenza virus, and ebolavirus. nih.gov Its mechanism of action involves the inhibition of the host's pyrimidine biosynthesis pathway. nih.gov Supplementation with pyrimidines (cytidine or uridine) was found to reverse the antiviral effect, confirming this mechanism. nih.gov Furthermore, the compound was shown to establish an antiviral state by inducing a variety of interferon-stimulated genes (ISGs), a crucial component of the innate immune response to viral infections, but did so independently of type 1 interferon production. nih.gov

Table 3: Antiviral Spectrum of a Tetrahydrobenzothiazole Derivative

| Virus Family | Specific Virus | Efficacy (Titer Reduction) |

| Alphavirus | Venezuelan Equine Encephalitis Virus (VEEV) | > 4-log reduction |

| Arenaviridae | Lymphocytic Choriomeningitis Virus (LCMV) | > 3-log reduction |

| Orthomyxoviridae | Influenza Virus (IFNV) | > 3-log reduction |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | EC₅₀ = 0.19 µM |

| Filoviridae | Ebolavirus (EBOV) | EC₅₀ = 0.30 µM |

| Flaviviridae | West Nile Virus (WNV), Yellow Fever Virus (YFV) | ~2-log reduction |

This table summarizes the antiviral activity of a specific lead compound against various RNA viruses, as reported in the literature. nih.gov

Dopamine (B1211576) D₂ and Serotonin (B10506) 5-HT₁ₐ Receptor Agonist Profile of Derivatives

Derivatives designed to interact with neurotransmitter receptors are a cornerstone of neuropharmacology. A particularly important class of agents are partial agonists for the dopamine D₂ and serotonin 5-HT₁ₐ receptors. researchgate.netbenthamopen.com These compounds are considered "dopamine-system stabilizers" because they can modulate dopaminergic activity, acting as an agonist in a low-dopamine state and an antagonist in a high-dopamine state. otavachemicals.com This mechanism is believed to restore normal neurotransmission while potentially causing fewer side effects than traditional full antagonists or agonists. researchgate.netbenthamopen.com

Several lines of evidence indicate that the interaction between D₂ and 5-HT₁ₐ receptors, potentially through the formation of heterodimers, is a key target for antipsychotic drugs. nih.gov Compounds like aripiprazole (B633) and bifeprunox (B1207133) are exemplars of this class. benthamopen.comotavachemicals.com They combine partial D₂ receptor agonism with potent 5-HT₁ₐ receptor agonism. otavachemicals.com This dual action is thought to contribute to their efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, as well as reducing the risk of extrapyramidal side effects. researchgate.netbenthamopen.com The development of ligands that specifically target D₂-5-HT₁ₐ receptor heteromers is an active area of research for creating more specific and effective therapies for neuropsychiatric disorders. nih.govnih.gov

Mechanisms of Biological Action and Molecular Interactions

The diverse biological activities observed for this compound and its structural analogs stem from a variety of molecular mechanisms. These mechanisms are dictated by the specific structural features of the individual molecules and their interactions with biological targets.

Antioxidant and Anti-inflammatory Mechanisms: The antioxidant effects are rooted in the ability of phenolic moieties to donate hydrogen atoms and scavenge free radicals, as demonstrated by DPPH and ABTS assays. nih.gov This is complemented by the capacity of certain derivatives to reduce the accumulation of oxidative stress markers like 8OHG and HNE, indicating protection against damage to crucial biomolecules. nih.gov The anti-inflammatory actions of pyrimidine analogs are achieved by directly interfering with key inflammatory signaling pathways. This includes the inhibition of pro-inflammatory enzymes like COX-2 and the suppression of master regulators of inflammation such as NF-κB and various cytokines. nih.gov

Antiviral Mechanisms: The antiviral activity of specific heterocyclic derivatives is not based on direct interaction with viral proteins but rather on the modulation of host cellular pathways. A primary mechanism is the inhibition of the host's de novo pyrimidine synthesis, which effectively starves the virus of the necessary building blocks for genome replication. nih.gov This is often coupled with the induction of an innate antiviral state through the upregulation of interferon-stimulated genes, providing a broad defense against a range of viruses. nih.gov

Neuropharmacological Mechanisms: In the central nervous system, derivatives can achieve their effects through nuanced interactions with G protein-coupled receptors (GPCRs). The profile of a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors allows for the stabilization of the dopamine system. researchgate.netbenthamopen.com These molecules can form heterodimers, leading to unique signaling properties distinct from the individual receptors. nih.gov This modulation of dopaminergic and serotonergic neurotransmission is the basis for their therapeutic potential in complex neuropsychiatric disorders. researchgate.netnih.gov

Identification of Potential Biological Targets

Research into the analogs of this compound has revealed interactions with several key biological targets, suggesting a variety of mechanisms through which these compounds may exert their effects.

One significant target identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . The analog 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1) was established as a potent antiangiogenic agent, with its activity linked to the inhibition of VEGFR-2 phosphorylation. researchgate.net

Another critical target for this class of compounds, particularly in the context of cancer, is β-tubulin . nih.govmdpi.com Novel trimethoxyphenyl-based analogs have been shown to bind to tubulin, disrupting microtubule dynamics, which is a validated strategy in cancer chemotherapy. nih.gov Similarly, molecular docking studies with 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share structural similarities, identified tubulin as a key molecular target. mdpi.com

In the realm of multidrug resistance in cancer, the transmembrane protein P-glycoprotein (P-gp) , an ATP-dependent efflux pump, has been identified as a target. nih.gov Verapamil, which contains a dimethoxyphenyl group, is a known substrate for this pump, and its derivatives are studied for their ability to modulate P-gp function. nih.gov

Furthermore, Human Serum Albumin (HSA) , the most abundant carrier protein in the blood, has been shown to bind with related flavonoid structures, indicating that such compounds can be transported and distributed throughout the body via this mechanism. researchgate.net For infectious disease applications, molecular docking has suggested that enzymes essential for parasite survival, such as cysteine-ubiquitin conjugating enzymes (UCE-1, UCE-2) in Trypanosoma cruzi, are potential targets for trimethoxy-containing compounds. mdpi.com

Enzymatic Inhibition and Modulation of Receptor Activity

The interaction of these compounds with their biological targets often leads to the inhibition of enzymes or the modulation of receptor activity, which underpins their therapeutic potential.

In the context of infectious diseases, the piperine (B192125) derivative N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) demonstrated significant antiviral activity through the inhibition of Neuraminidase (NA) , an essential enzyme for the influenza virus. nih.gov This inhibition was observed against multiple strains, including H1N1 and H3N2. nih.gov Analogs with a 3,4,5-trimethoxyphenyl group have shown trypanocidal activity by inducing mitochondrial damage and oxidative stress in the parasite Trypanosoma cruzi. mdpi.com

For cancer applications, the inhibition of β-tubulin polymerization is a key mechanism. nih.gov Several trimethoxyphenyl-based analogs exhibited potent inhibition of this process. nih.gov The antiangiogenic activity of the sulfonamide analog SM-1 is achieved through the specific inhibition of phosphorylation at the tyrosine 1175 residue of VEGFR-2 . researchgate.net

In the area of neurological disorders, analogs have been shown to modulate serotonin receptors. Specifically, 5-methoxytryptamine (B125070) derivatives, which share bio-isosteric similarities with dimethoxyphenyl compounds, demonstrate potent agonism at the serotonin 5-HT1A and 5-HT2A receptors . nih.govnih.govsemanticscholar.org The development of analogs with high selectivity for the 5-HT1A receptor has been a key strategy to achieve anxiolytic- and antidepressant-like effects while avoiding the hallucinogenic properties associated with 5-HT2A activation. nih.govresearchgate.net

Enzymatic and Cellular Inhibition by Analogs

| Compound/Analog Class | Target | Inhibitory/Activity Value | Therapeutic Area | Source |

|---|---|---|---|---|

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) | Influenza H1N1 Virus (in vitro) | EC50 = 0.33 µM | Infectious Disease | nih.gov |

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) | Neuraminidase (NA) - H3N2 & Influenza B | 90% Inhibition | Infectious Disease | nih.gov |

| Trimethoxyphenyl-based analogs (Compound 9) | β-tubulin polymerization | 86.73% Inhibition | Cancer | nih.gov |

| Trimethoxyphenyl-based analogs (Compound 10) | β-tubulin polymerization | 80.51% Inhibition | Cancer | nih.gov |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate (Compound 11) | Trypanosoma cruzi (epimastigote) | IC50 = 28.21 µM | Infectious Disease | mdpi.com |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate (Compound 11) | Trypanosoma cruzi (trypomastigote) | IC50 = 47.02 µM | Infectious Disease | mdpi.com |

| 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide (Compound 7) | Neuroprotection in MC65 cells | EC50 = 27.60 nM | Neurological Disorders | nih.gov |

Cellular Signaling Pathway Interference

The biological activities of these compounds are often the result of their interference with crucial cellular signaling pathways that regulate cell proliferation, survival, and other vital functions. Dysregulation of these pathways is a hallmark of many diseases, including cancer. frontiersin.org

Several key pathways are modulated by dimethoxyphenyl and trimethoxyphenyl analogs:

PI3K/Akt/mTOR Pathway : This pathway is central to cell proliferation and survival. Its activation is linked to drug resistance in various cancers through the overexpression of ABC transporters. nih.gov Natural products are known to modulate this pathway, and analogs of this compound are investigated for similar properties. frontiersin.org

Ras/Raf/MAPK Pathway : This cascade regulates cell growth and survival. nih.gov Chalcones featuring a 3,4,5-trimethoxyphenyl group have been identified as capable of selectively inhibiting oncogenic K-Ras signaling, a key driver in many cancers. nih.gov

VEGFR-2 Signaling : As mentioned, the sulfonamide analog SM-1 inhibits the phosphorylation of VEGFR-2. researchgate.net This action directly blocks the downstream signaling cascade that promotes angiogenesis, the formation of new blood vessels required for tumor growth.

NF-κB Signaling : The nuclear factor kappa B (NF-κB) pathway is involved in inflammation and cell survival. Piplartine, an amide containing a 3,4,5-trimethoxyphenyl moiety, has been shown to modulate NF-κB signaling. nih.gov

Preclinical Research and Therapeutic Implications

The promising in vitro results have led to preclinical research to evaluate the therapeutic potential of these compounds in living organisms and to establish them as lead structures for further drug development.

In Vivo Efficacy Studies of Related Compounds in Disease Models

The ultimate test of a potential therapeutic agent is its efficacy in a relevant disease model. dntb.gov.ua Analogs of this compound have been evaluated in various in vivo studies.

A 5-HT1A-selective analog of 5-methoxytryptamine, which is structurally related to dimethoxyphenyl compounds, demonstrated significant anxiolytic-like and antidepressant-like activity in socially defeated mouse models, without inducing hallucinogenic effects. nih.govresearchgate.net In infectious disease research, a piperine derivative (AB05) showed promising virucidal activity against the H1N1 influenza virus, with studies suggesting it is a promising lead molecule for further evaluation in animal models. nih.govcabidigitallibrary.org In another study, the antitrypanosomal agent, a 5-phenylpyrazolopyrimidinone analog, was evaluated in an acute mouse model of T. b. brucei infection, where oral administration led to the cure of all infected mice. nih.gov

Potential as Lead Compounds for Therapeutic Agent Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. Several analogs of this compound have been identified as promising lead compounds.

The anti-H1N1 piperine derivative AB05 is described as a "promising lead molecule" that warrants further evaluation in animal models due to its potent neuraminidase inhibition. nih.gov Likewise, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1) was identified as a lead molecule for designing more potent antiangiogenic and anticancer agents targeting VEGFR-2. researchgate.net Furthermore, a hybrid of curcumin and melatonin, containing a related chemical scaffold, was identified as a novel scaffold with desired pharmacology, encouraging further optimization to develop more potent neuroprotectants for Alzheimer's disease. nih.gov

Research into Specific Therapeutic Areas: Cancer, Neurological Disorders, Infectious Diseases

The diverse biological activities of these compounds have prompted research across multiple therapeutic areas.

Cancer : Analogs are being investigated as antineoplastic agents through various mechanisms. nih.govelsevierpure.com The inhibition of tubulin polymerization by trimethoxyphenyl-based compounds represents a key strategy against cancer cell division. nih.govmdpi.com The antiangiogenic effects mediated by VEGFR-2 inhibition offer another avenue to halt tumor growth. researchgate.net Additionally, the modulation of the P-gp efflux pump by dimethoxyphenyl-containing structures is being explored to overcome multidrug resistance, a major challenge in chemotherapy. nih.gov

Neurological Disorders : The modulation of serotonin receptors by these analogs forms the basis of their potential in treating neuropsychiatric disorders. nih.gov By designing selective 5-HT1A agonists, researchers aim to develop novel antidepressants and anxiolytics that are devoid of the side effects associated with less selective psychedelic compounds. nih.govresearchgate.net In the context of neurodegenerative diseases, a hybrid compound demonstrated significant neuroprotection in a cellular model of Alzheimer's disease, suggesting potential for slowing disease progression. nih.gov

Infectious Diseases : The dimethoxyphenyl and trimethoxyphenyl motifs are present in compounds with significant antimicrobial activity. The piperine derivative AB05 shows potent in vitro efficacy against various influenza strains by inhibiting neuraminidase. nih.govcabidigitallibrary.org Other analogs, inspired by the natural product piplartine, have demonstrated trypanocidal activity against the parasite responsible for Chagas disease, acting through mechanisms like the induction of oxidative stress and mitochondrial damage. mdpi.com

Metabolism and Biotransformation Pathways of 5 3,4 Dimethoxyphenyl Pentanoic Acid

Identification of Metabolites of Dimethoxyphenyl-Containing Compounds

The metabolism of compounds containing a dimethoxyphenyl group, such as 5-(3,4-dimethoxyphenyl)pentanoic acid, typically begins with the modification of the methoxy (B1213986) groups on the aromatic ring.

A primary and crucial step in the metabolism of dimethoxyphenyl compounds is the removal of one or both methyl groups from the methoxy substituents on the benzene (B151609) ring. This O-demethylation reaction results in the formation of hydroxylated metabolites. For this compound, this process yields mono-hydroxylated intermediates and the principal di-hydroxylated product, 5-(3,4-Dihydroxyphenyl)pentanoic acid, also known as 3,4-Dihydroxyphenylvaleric acid. nih.govhmdb.caiarc.frebi.ac.uk This catechol-containing compound is a known human metabolite that has been identified in various metabolomic studies. nih.govhmdb.caiarc.fr

Studies on similar structures, like veratric acid (3,4-dimethoxybenzoic acid), show a comparable pathway, where microbial degradation leads to the formation of vanillic acid (one methyl group removed) and subsequently protocatechuic acid (both methyl groups removed). nih.govfrontiersin.org This initial demethylation is a prerequisite for subsequent ring-cleavage in microbial catabolism and for conjugation reactions in mammals. nsf.govresearchgate.net

O-demethylation is a vital reaction for the catabolism of nearly all compounds derived from the G- and S-lignin subunits of plants, which are characterized by one or two methoxy groups on their aromatic rings, respectively. nsf.govresearchgate.net This reaction introduces hydroxyl groups, which are critical for subsequent enzymatic processes like ring cleavage by dioxygenases. port.ac.uk

In the metabolism of veratric acid within an incubated hen's egg model, O-demethylation was observed to occur exclusively at the para-methoxyl function, leading to the formation of 4-hydroxy-3-methoxybenzoic acid. nih.govthieme-connect.com Studies on other dimethoxy compounds, such as 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S), have also identified O-demethylation as a major metabolic pathway in rats. nih.gov The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in hepatocytes from various species also proceeds via demethylation, followed by or preceded by oxidative deamination. nih.gov

Following the initial Phase I reactions like O-demethylation, the resulting metabolites, particularly those with a carboxylic acid group, can undergo Phase II conjugation reactions. Conjugation with amino acids is a significant pathway for the biotransformation of xenobiotic carboxylic acids. al-edu.com This process is a two-step reaction that occurs in the mitochondria. nih.govtandfonline.com First, the carboxylic acid is activated by an acyl-CoA synthetase to form a reactive acyl-CoA thioester. al-edu.comacs.org Second, the acyl group is transferred to the amino group of an amino acid, a reaction catalyzed by N-acyltransferases. acs.org

While glycine (B1666218) is the most common amino acid used for conjugation in humans and many other animal species, other amino acids can also be utilized depending on the xenobiotic's structure and the species. al-edu.comnih.gov For instance, a study on the biotransformation of veratric acid in a hen's egg model identified an ornithine conjugate, specifically 3,3',4,4'-tetramethoxy-l-ornithuric acid. nih.govthieme-connect.com This highlights that amino acids other than glycine can be involved. Besides amino acids, other endogenous molecules like glucuronic acid can also be conjugated to xenobiotic carboxylic acids. nih.goval-edu.com

Metabolic Pathways and Products of Dimethoxyphenyl Compounds

| Parent Compound Class | Metabolic Pathway | Key Metabolites | References |

|---|---|---|---|

| Dimethoxyphenylalkanoic acids | O-Demethylation | Monohydroxyphenylalkanoic acids, Dihydroxyphenylalkanoic acids (Catechols) | nih.gov, hmdb.ca, nih.gov, frontiersin.org |

| Xenobiotic Carboxylic Acids | Amino Acid Conjugation | Glycine conjugates, Ornithine conjugates, Taurine conjugates | nih.gov, al-edu.com, nih.gov, thieme-connect.com |

| Dimethoxy-containing compounds | Glucuronidation | Glucuronide conjugates | al-edu.com, nih.gov |

Enzymatic Systems Involved in Biotransformation

A diverse array of enzymatic systems is responsible for the biotransformation of dimethoxyphenyl compounds.

The critical O-demethylation step is catalyzed by several enzyme classes. In aerobic bacteria and fungi, these include Rieske non-heme iron monooxygenases, cytochrome P450 (P450) systems, and tetrahydrofolate (THF)-dependent O-demethylases. nsf.govport.ac.uk P450 enzymes, such as GcoAB and SyoA, have been identified as capable of demethylating various lignin-derived aromatic compounds. nsf.govresearchgate.net In mammals, cytochrome P450 enzymes, particularly isoforms like CYP2B6 and CYP2C19, are heavily involved in the metabolism of xenobiotics, including demethylation reactions. wikipedia.org

The conjugation of xenobiotic carboxylic acids with amino acids involves two key mitochondrial enzyme families. nih.govtandfonline.com The initial activation to a CoA thioester is catalyzed by ATP-dependent acid:CoA ligases (acyl-CoA synthetases), such as the medium-chain (butyrate)-CoA ligase. al-edu.comtandfonline.com The subsequent transfer to an amino acid is mediated by N-acyltransferases. acs.org

Enzymes in the Biotransformation of Dimethoxyphenyl Compounds

| Metabolic Reaction | Enzyme Class/System | Cellular Location | Examples/Substrates | References |

|---|---|---|---|---|

| Aromatic O-Demethylation | Cytochrome P450 Monooxygenases | Endoplasmic Reticulum (mammals) | Vanillate, Guaiacol, Syringol, 2C-B | researchgate.net, nsf.gov, nih.gov |

| Aromatic O-Demethylation | Rieske Oxygenases | Cytoplasm (bacteria) | Vanillate | port.ac.uk, nsf.gov |

| Carboxylic Acid Activation | Acyl-CoA Synthetases (e.g., medium-chain) | Mitochondria | Xenobiotic Carboxylic Acids | tandfonline.com, al-edu.com, acs.org |

| Amino Acid Conjugation | N-Acyltransferases | Mitochondria | Xenobiotic-CoA thioesters | acs.org |

Comparative Metabolism Across Different Biological Systems and Models

The metabolism of dimethoxyphenyl compounds can exhibit significant variability across different species and even among individuals within the same species. nih.govnih.gov

A comparative study on the metabolism of the designer drug 2C-B using hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice revealed notable interspecies differences. nih.gov For example, a novel metabolite, 4-bromo-2,5-dimethoxy-phenol, was identified only after incubation with mouse hepatocytes, while another metabolite, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol, was produced by human, monkey, and rabbit hepatocytes but not by those from dogs, rats, or mice. nih.gov Such differences can often be attributed to variations in the expression and activity of metabolic enzymes like cytochrome P450s. mdpi.com

The incubated hen's egg has been used as a model to study the biotransformation of veratric acid, with results showing both similarities and differences when compared to mammalian metabolism. nih.govthieme-connect.com For instance, the model showed exclusive para-O-demethylation and the formation of an ornithine conjugate, a pathway not commonly described in mammals for this compound. nih.govthieme-connect.com

In humans, significant inter-individual variability in the metabolism of polyphenols is frequently observed, which is largely attributed to differences in the composition and activity of the gut microbiota. nih.gov This can lead to different metabolite profiles, with individuals sometimes being classified as "producers" or "non-producers" of specific microbial metabolites, such as equol (B1671563) from isoflavones. nih.gov Furthermore, microbial communities in different environments, such as oxic versus anoxic groundwaters, utilize different metabolic pathways and bacterial taxa to degrade aromatic compounds like veratric acid. nih.govfrontiersin.orgescholarship.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating "5-(3,4-Dimethoxyphenyl)pentanoic acid" from reaction mixtures, impurities, and other components. The choice of method depends on the volatility and polarity of the compound and the specific analytical goal.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, "this compound" itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid group. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable form. nih.gov

A common derivatization strategy involves converting the carboxylic acid to a less polar and more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.gov For instance, reaction with a silylating agent like trimethylsilylchloride (TMSCl) can produce the corresponding TMS derivative, which is amenable to GC analysis. nih.gov

The resulting volatile derivative can then be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. The separated components are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). youtube.comyoutube.com GC-MS is particularly valuable as it provides not only retention time data for quantification but also mass spectra that can confirm the identity of the derivatized compound. analytice.comnih.gov The successful separation and analysis by GC are highly dependent on the choice of derivatizing agent, reaction conditions, and the chromatographic parameters. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". researchgate.netnih.gov It is the method of choice for determining the purity of the compound and for its quantification in various samples. researchgate.netnih.gov

The separation is typically achieved on a reversed-phase column, such as a C18 column, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. researchgate.netcnrs.fr A common mobile phase consists of a mixture of an aqueous buffer (to control the pH and the ionization state of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). cnrs.frdss.go.th The pH of the mobile phase is a critical parameter, as it influences the retention time of the acidic analyte. dss.go.th

Detection is often performed using a UV detector, as the benzene (B151609) ring in "this compound" provides a chromophore that absorbs UV light. cnrs.fr The wavelength for detection is chosen to maximize sensitivity. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration for a series of standard solutions. scienggj.org This allows for the accurate determination of the compound's concentration in an unknown sample. nih.gov The precision and accuracy of the HPLC method are crucial and are typically validated according to established guidelines. scienggj.org

Table 1: HPLC Method Parameters for Analysis of Aromatic Acids

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate (B84403) (pH 4.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at specific wavelengths (e.g., 285 nm, 302 nm, 307 nm) |

| Reference | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for the preliminary purification of "this compound". rochester.educhemistryhall.comamazonaws.com It provides a quick assessment of the reaction's completion by showing the disappearance of starting materials and the appearance of the product. youtube.com

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. amazonaws.com

The choice of the solvent system is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to obtain the desired separation. mdpi.com After development, the separated spots are visualized. Since "this compound" contains a UV-active benzene ring, the spots can often be seen under a UV lamp. chemcoplus.co.jp Alternatively, staining reagents can be used to visualize the spots. chemistryhall.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparing it to a standard. chemcoplus.co.jp TLC is also instrumental in identifying the appropriate solvent system for larger-scale purification by column chromatography. aga-analytical.com.pl

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of "this compound". These techniques provide detailed information about the molecular weight, fragmentation pattern, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS), including ESI-HRMS and LC/ESI-MS/MS, for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of "this compound" and to obtain information about its structure through fragmentation analysis. nist.gov

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS, particularly for polar and thermally labile molecules like carboxylic acids. nih.gov High-resolution mass spectrometry (HRMS), such as ESI-HRMS, provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. imrpress.com For "this compound" (C13H18O4), the expected exact mass is 238.1205 g/mol . spectrabase.com

Liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. mdpi.comekb.eg In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. nih.gov This technique is particularly useful for identifying the compound in complex mixtures. nih.gov

Table 2: Mass Spectrometry Data for a Related Dihydroxylated Compound

| Parameter | Value |

| Precursor Type | [M-H]⁻ |

| Precursor m/z | 209.082 |

| Ionization Mode | Negative |

| Instrument | Orbitrap |

| Reference | nih.gov |

Note: This data is for 5-(3,4-Dihydroxyphenyl)pentanoic acid, a structurally similar compound, illustrating the type of data obtained from mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including "this compound". slideshare.netnih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. slideshare.net For "this compound", the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons of the pentanoic acid chain. The chemical shifts (δ) of these signals, their integration (which corresponds to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) are all used to piece together the structure of the molecule. researchgate.net

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) provides information about the different types of carbon atoms in the molecule. organicchemistrydata.org Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, carbonyl, methoxy). wisc.edu Combining ¹H-NMR and ¹³C-NMR data allows for a complete and unambiguous assignment of the molecule's structure. nih.gov

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~179 |

| Ar-C (C-O) | ~149, ~147 |

| Ar-C (C-C) | ~134 |

| Ar-CH | ~121, ~112, ~111 |

| O-CH₃ | ~56 |

| -CH₂- (alpha to COOH) | ~34 |

| -CH₂- (alpha to Ar) | ~35 |

| -CH₂- (beta to COOH) | ~25 |

| -CH₂- (gamma to COOH) | ~31 |

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum provides clear evidence of its key structural features. A very broad absorption band, typically found between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding. The presence of the carbonyl (C=O) group within the carboxylic acid is confirmed by a strong, sharp absorption peak typically appearing around 1700–1725 cm⁻¹.

The aromatic portion of the molecule is evidenced by C-H stretching vibrations that occur at wavenumbers just above 3000 cm⁻¹ and by C=C stretching vibrations within the 1400–1600 cm⁻¹ range. Furthermore, the two methoxy (-OCH₃) groups attached to the benzene ring produce characteristic C-O stretching bands, which are typically observed in the 1250–1000 cm⁻¹ region of the spectrum.

Table 1: Characteristic Infrared (IR) Absorption Data for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1400-1600 | Medium-Weak |

| Methoxy Ether | C-O Stretch | 1250-1000 | Strong |

UV-Vis Spectrophotometric Absorption

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the 3,4-dimethoxyphenyl group. The benzene ring and its substituents are responsible for the compound's characteristic UV absorption profile. The electronic transitions, specifically π → π* transitions within the aromatic system, result in distinct absorption bands. The presence of the two electron-donating methoxy groups (auxochromes) on the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) compared to an unsubstituted benzene ring. The UV spectrum, usually recorded in a solvent like methanol or ethanol, can be used for quantitative analysis based on the Beer-Lambert law.

Advanced Techniques for Complex Sample Analysis

When analyzing this compound within complex matrices such as biological fluids or environmental samples, highly sensitive and selective methods are required. Coupled or hyphenated techniques, which link the separation power of chromatography with the detection capabilities of mass spectrometry, are ideal for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical tools for the separation, identification, and quantification of specific compounds in intricate mixtures.

GC-MS: For analysis by GC-MS, this compound often requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. This allows the compound to be vaporized and travel through the GC column. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint for positive identification.

LC-MS/MS: This technique is exceptionally well-suited for analyzing compounds like this compound without the need for derivatization. The sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then directed into a mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the target molecule is selected, fragmented, and the resulting product ions are detected. This method, often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, offers outstanding selectivity and sensitivity, making it the gold standard for quantitative metabolite studies in complex biological matrices.

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the exact position of each atom in the molecule can be determined. This provides unequivocal structural proof and reveals important information about intermolecular interactions, such as the hydrogen-bonding networks formed by the carboxylic acid groups in the crystal lattice.

Future Directions and Emerging Research Avenues

Exploration of New Therapeutic Applications for 5-(3,4-Dimethoxyphenyl)pentanoic Acid and its Scaffolds

The 3,4-dimethoxyphenyl moiety is a core component of numerous bioactive molecules, suggesting that this compound could serve as a valuable scaffold in drug discovery. Research into related compounds has revealed a wide spectrum of pharmacological activities, opening avenues for the development of new therapeutic agents.

Derivatives containing a 3,4,5-trimethoxyphenyl fragment have demonstrated potent antiproliferative activity by targeting tubulin polymerization, a mechanism crucial for cancer treatment. researchgate.net For instance, certain synthetic heterocycles with this fragment induce G2/M phase arrest and apoptosis in cancer cell lines. researchgate.net Similarly, pyrrolidone derivatives bearing the 3,4,5-trimethoxyphenyl moiety have also been synthesized and are being investigated for their anticancer potential. northwestern.edu The structural similarity of the 3,4-dimethoxyphenyl group suggests that derivatives of this compound could be explored for similar cytotoxic effects against various tumor cell lines.

Beyond oncology, related scaffolds have shown promise in other therapeutic areas. A synthetic flavonoid, 5,7-dimethoxy-3',4'-dihydroxyflavone, has exhibited anti-allergic activities in rat models, indicating potential for treating allergic asthma via inhalation. researchgate.net Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), a structurally related compound, have been investigated for a range of pharmacological effects, including antiviral and central nervous system activities. mdpi.com The 5-pyrazolone scaffold, another heterocyclic structure, is known for a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. acs.org These findings underscore the versatility of the core phenyl ether structure and support the exploration of this compound derivatives for a diverse set of therapeutic applications.

| Scaffold/Derivative | Potential Therapeutic Application | Observed Mechanism of Action |

| 3,4,5-Trimethoxyphenyl Heterocycles | Anticancer | Inhibition of tubulin polymerization, induction of G2/M phase cell cycle arrest and apoptosis. researchgate.net |

| 5,7-Dimethoxy-3',4'-dihydroxyflavone | Anti-allergic / Asthma | Suppression of airway hyperresponsiveness and reduction of inflammatory markers. researchgate.net |

| 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Antiviral, CNS Agents | Varied mechanisms including potential GABAA/BZ receptor agonism for anti-seizure activity. mdpi.com |

| 5-Pyrazolone Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Diverse mechanisms including prevention of prostaglandin (B15479496) production. acs.org |

Investigation of Synergistic Effects with Other Bioactive Molecules

The combination of bioactive compounds with conventional drugs is an emerging strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. mdpi.com The investigation of synergistic interactions involving this compound or its derivatives could unlock new dimensions in treatment paradigms, particularly in oncology.

Synergy can manifest through two primary mechanisms: pharmacokinetic and pharmacodynamic interactions. nih.gov Pharmacokinetic synergy involves a compound altering the absorption, distribution, metabolism, or excretion of another drug, thereby increasing its bioavailability. nih.gov Pharmacodynamic synergy occurs when compounds act on different targets within the same or parallel pathways, leading to a combined effect greater than the sum of their individual effects. nih.gov

In cancer therapy, phytochemicals are often used in combination with standard chemotherapeutic agents to enhance anticancer activity and overcome resistance. mdpi.com For example, natural compounds have been shown to work synergistically with drugs like 5-fluorouracil and paclitaxel. mdpi.com Given the potential antiproliferative properties of dimethoxyphenyl scaffolds, derivatives of this compound could be paired with existing anticancer drugs. Such combinations could potentially allow for lower doses of the cytotoxic agent, thereby minimizing toxicity to healthy cells. researchgate.net The goal of these combination therapies is to maximize the selective induction of cancer cell death by targeting multiple resistance mechanism pathways simultaneously. sciforum.net

| Combination Strategy | Underlying Principle | Potential Therapeutic Outcome |

| Dimethoxyphenylpentanoic Acid Derivative + Chemotherapy Agent (e.g., Paclitaxel) | Pharmacodynamic Synergy: Targeting different cellular mechanisms (e.g., tubulin dynamics and DNA replication) to induce apoptosis. mdpi.com | Enhanced tumor cell killing, overcoming drug resistance. |

| Dimethoxyphenylpentanoic Acid Derivative + Bioavailability Enhancer (e.g., Piperine) | Pharmacokinetic Synergy: Inhibition of drug-metabolizing enzymes, leading to increased plasma concentration and half-life of the active compound. nih.gov | Improved therapeutic efficacy at lower doses. |

| Dimethoxyphenylpentanoic Acid Derivative + Anti-inflammatory Drug | Additive/Synergistic Effect: Targeting multiple inflammatory pathways simultaneously. | More potent control of inflammation in chronic diseases. |

| Dimethoxyphenylpentanoic Acid Derivative + Antibiotic | Synergistic Effect: Potentiating the effect of the antibiotic by targeting different bacterial defense mechanisms. google.com | Treatment of multidrug-resistant infections. |

Advanced Materials Science Applications of Related Dimethoxyphenyl Compounds

The dimethoxyphenyl moiety is not only a key pharmacophore but also a valuable building block for the creation of advanced functional materials. Its rigid structure and electronic properties can be harnessed to develop polymers and organic materials with unique characteristics for applications in electronics and materials engineering.